Cas no 2011078-07-0 (1-(1-methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine)

1-(1-Methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine is a specialized triazole derivative with a cyclohexylmethoxy substituent, offering unique structural and functional properties. Its triazole core provides stability and reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The methoxycyclohexyl group enhances lipophilicity, potentially improving bioavailability in drug design. This compound is of interest for its potential applications in medicinal chemistry, including as a building block for biologically active molecules. Its well-defined structure allows for precise modifications, enabling tailored synthesis of derivatives with targeted properties. Suitable for research and industrial applications requiring high-purity intermediates.
1-(1-methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine structure
2011078-07-0 structure
Product name:1-(1-methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine
CAS No:2011078-07-0
MF:C10H18N4O
MW:210.276121616364
CID:6580380
PubChem ID:165481380

1-(1-methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine
    • 2011078-07-0
    • EN300-1111746
    • 1-[(1-methoxycyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
    • Inchi: 1S/C10H18N4O/c1-15-10(5-3-2-4-6-10)7-14-8-12-9(11)13-14/h8H,2-7H2,1H3,(H2,11,13)
    • InChI Key: MZADODAUOFZIOQ-UHFFFAOYSA-N
    • SMILES: O(C)C1(CN2C=NC(N)=N2)CCCCC1

Computed Properties

  • Exact Mass: 210.14806121g/mol
  • Monoisotopic Mass: 210.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66Ų
  • XLogP3: 1.1

1-(1-methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1111746-0.05g
1-[(1-methoxycyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
2011078-07-0 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1111746-0.25g
1-[(1-methoxycyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
2011078-07-0 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1111746-0.1g
1-[(1-methoxycyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
2011078-07-0 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1111746-2.5g
1-[(1-methoxycyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
2011078-07-0 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1111746-1g
1-[(1-methoxycyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
2011078-07-0 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1111746-5g
1-[(1-methoxycyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
2011078-07-0 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1111746-10g
1-[(1-methoxycyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
2011078-07-0 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1111746-5.0g
1-[(1-methoxycyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
2011078-07-0
5g
$3770.0 2023-06-10
Enamine
EN300-1111746-10.0g
1-[(1-methoxycyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
2011078-07-0
10g
$5590.0 2023-06-10
Enamine
EN300-1111746-1.0g
1-[(1-methoxycyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
2011078-07-0
1g
$1299.0 2023-06-10

Additional information on 1-(1-methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine

Recent Advances in the Study of 1-(1-Methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine (CAS: 2011078-07-0)

The compound 1-(1-methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine (CAS: 2011078-07-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the unique structural features of 1-(1-methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine, which combines a cyclohexyl moiety with a 1,2,4-triazole ring. This combination is believed to confer enhanced stability and bioavailability, making it a promising scaffold for drug development. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and computational modeling, to optimize the yield and purity of this compound.

In vitro and in vivo studies have demonstrated that 1-(1-methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine exhibits notable activity against a range of biological targets. For instance, preliminary data suggest its efficacy as an inhibitor of specific enzymes involved in inflammatory pathways, positioning it as a potential candidate for treating chronic inflammatory diseases. Additionally, its interaction with certain receptor subtypes has sparked interest in its application for neurological disorders.

Despite these promising findings, challenges remain in the development of 1-(1-methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine as a therapeutic agent. Issues such as pharmacokinetic properties, toxicity profiles, and scalability of synthesis need to be addressed in future research. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 1-(1-methoxycyclohexyl)methyl-1H-1,2,4-triazol-3-amine represents a compelling area of research with significant potential for therapeutic innovation. Continued exploration of its biological mechanisms and optimization of its chemical properties will be critical in unlocking its full clinical potential.

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